molecular formula C20H16ClN5OS B2693929 N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894040-03-0

N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2693929
CAS No.: 894040-03-0
M. Wt: 409.89
InChI Key: OFCQRUFALVNHAK-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of high interest in medicinal chemistry for developing novel bioactive compounds . This specific derivative features a 4-chlorophenyl group at the 6-position and a benzylthioacetamide side chain at the 3-position of the triazolopyridazine core. The integration of the triazole and pyridazine rings results in a heteroaromatic system that can serve as a privileged scaffold for interacting with various biological targets. Compounds sharing this core structure have been extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects . While the specific mechanism of action for this particular analog is yet to be fully elucidated, research on closely related triazolopyridazine molecules suggests potential for enzyme inhibition. For instance, a structural analog has been identified as an inhibitor of the bacterial cell division protein ZipA, a promising target for novel antibacterial agents . The presence of the thioether-linked acetamide group enhances the molecule's versatility, making it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in hit-to-lead optimization campaigns, particularly in programs focused on infectious diseases or oncology. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-16-8-6-15(7-9-16)17-10-11-18-23-24-20(26(18)25-17)28-13-19(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQRUFALVNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the presence of a nitro group on the aromatic ring can deactivate similar compounds as nucleophiles.

Biological Activity

N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-benzyl-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide. Its molecular formula is C20H16ClN5OSC_{20}H_{16}ClN_{5}OS with a molecular weight of approximately 409.89 g/mol. The structural features include a triazolo-pyridazine core, which is significant for its biological activity.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions with chlorinated aromatic compounds are used.
  • Attachment of the Benzyl Group : Alkylation reactions using benzyl halides facilitate this step.
  • Formation of the Sulfanyl Linkage : This involves reacting the triazolopyridazine derivative with thiol-containing compounds.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial effects against various pathogens. For example, derivatives of 1,2,4-triazoles have shown promising antibacterial properties in vitro .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in studies involving structure-activity relationship (SAR) analyses. Similar triazole derivatives have been reported to inhibit cell proliferation in human cancer cell lines such as HT-29 (colon carcinoma) and BT-20 (breast carcinoma), with some compounds achieving over 70% inhibition at certain concentrations .

Anti-inflammatory and Analgesic Effects

Compounds in the triazole class have also been associated with anti-inflammatory and analgesic activities. These effects are believed to arise from their ability to modulate various biochemical pathways involved in inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Antitubercular Activity : A series of substituted benzamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as antitubercular agents .
  • Anticancer Studies : In a study focused on Src kinase inhibitors, N-benzyl derivatives demonstrated significant inhibition of cancer cell proliferation with GI50 values as low as 1.34 μM .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. In vitro studies have reported substantial inhibition of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows activity against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

StudyFocusFindings
AnticancerInduction of apoptosis in cancer cell lines through triazole derivatives
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels in vitro
Enzyme InhibitionSignificant AChE inhibition with potential cognitive benefits

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents Key Functional Groups
Target Compound Triazolo[4,3-b]pyridazine 4-chlorophenyl, benzylthioacetamide Thioether, acetamide, triazole
763107-11-5 (from ) 1,2,4-Triazole 4-bromophenyl, pyridin-3-yl, 4-chlorophenylthioacetamide Bromophenyl, pyridine, thioacetamide
6y (from ) Indole 4-chlorobenzoyl, tert-butylphenyl, pyridinylphenylmethyl Benzoyl, tert-butyl, pyridine
(7Z)-7-benzylidene-3-(4-ethylphenyl)-... (840472-61-9, ) Thiazolo[3,2-a][1,3,5]triazinone Benzylidene, 4-ethylphenyl Thiazole, triazinone
2-fluorobenzyl acetamide derivative () Pyrazolo[4,3-c][1,2]benzothiazine 3,4-dimethyl, 5,5-dioxo, 2-fluorobenzyl Sulfone, fluorobenzyl

Key Observations:

Core Heterocycles: The target compound’s triazolo-pyridazine core distinguishes it from triazole (763107-11-5), indole (6y), or benzothiazine () derivatives.

Substituent Effects : The 4-chlorophenyl group in the target compound is shared with 763107-11-5 (4-bromophenyl) and 6y (4-chlorobenzoyl). Halogenated aryl groups enhance lipophilicity and metabolic stability, but bromine’s larger atomic radius may alter binding compared to chlorine .

Side Chain Diversity : The thioacetamide-benzyl moiety in the target compound contrasts with the pyridinylphenylmethyl group in 6y or the fluorobenzyl group in . Thioether linkages (as in the target and 763107-11-5) may improve redox activity compared to ether or alkyl chains .

Key Observations:

  • In contrast, 6y’s synthesis requires stringent anhydrous protocols .
  • Characterization : While the target compound’s characterization likely relies on standard spectroscopy (¹H NMR, IR), 6y and compounds employ advanced techniques like X-ray crystallography, providing precise structural validation .

Pharmacological and Functional Insights

Hypothetical Bioactivity Based on Structural Analogues:

  • Triazolo-pyridazine Core : Similar fused systems (e.g., triazolo-quinazolines) are reported as kinase inhibitors. The 4-chlorophenyl group may target hydrophobic binding pockets .
  • Benzyl Side Chain : The benzyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents in 6y .

Q & A

Basic: What are the common synthetic strategies for preparing N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives can be synthesized from ethyl 2-(benzamido)-2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate precursors under reflux conditions .
  • Step 2 : Thioether linkage formation. The thiol group at position 3 of the triazolo-pyridazine reacts with activated acetamide intermediates (e.g., bromo- or chloroacetamide derivatives) in the presence of a base like triethylamine .
  • Step 3 : Functionalization of the benzyl group. Substituents like 4-chlorophenyl are introduced via Suzuki coupling or nucleophilic aromatic substitution .

Key Considerations : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2), triazolo-pyridazine protons (δ 7.5–8.5 ppm), and the 4-chlorophenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the thioacetamide linkage .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) to confirm purity .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves the triazolo-pyridazine core and spatial arrangement of substituents .

Basic: How are preliminary biological activities (e.g., antioxidant, antimicrobial) assessed for this compound?

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure absorbance at 517 nm after incubating the compound with DPPH solution. IC50 values < 50 µM indicate significant activity .
    • FRAP Assay : Ferric ion reduction capacity is quantified using TPTZ reagent; higher absorbance at 593 nm correlates with stronger activity .
  • Antimicrobial Screening :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is linked to the 4-chlorophenyl group’s hydrophobicity .

Advanced: How can regioselectivity challenges in triazolo-pyridazine cyclization be optimized?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) by enhancing cyclization efficiency .
  • Catalytic Systems : Use Pd(OAc)2/Xantphos for Suzuki couplings to minimize by-products. For cyclocondensation, p-TsOH in ethanol at 80°C enhances regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions like dimerization .

Advanced: What structural modifications enhance the compound’s pharmacokinetic profile?

  • Substituent Effects :
    • 4-Chlorophenyl Group : Increases lipophilicity (logP > 3) for better membrane permeability .
    • Benzyl Acetamide Chain : Replace with fluorinated benzyl groups (e.g., 2-fluorobenzyl) to improve metabolic stability by reducing CYP450 oxidation .
  • Pro-drug Strategies : Esterify the acetamide to enhance solubility. Hydrolysis in vivo releases the active form .

Advanced: How can contradictory biological activity data between studies be resolved?

  • Assay Standardization :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 5% CO2, 37°C) to minimize variability .
    • Validate purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Orthogonal Testing : Confirm antioxidant activity with multiple assays (e.g., DPPH, ABTS, ORAC) to rule out false positives .
  • SAR Re-evaluation : Compare IC50 values across analogs to identify critical substituents (e.g., chlorine at position 4 vs. methoxy groups) .

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